

Cross-reactivity studies involving H-D-Ala-OtBu.HCl

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Compound of Interest		
Compound Name:	H-D-Ala-OtBu.HCl	
Cat. No.:	B555654	Get Quote

Lack of Cross-Reactivity Data for H-D-Ala-OtBu.HCl

OtBu.HCI (D-Alanine tert-butyl ester hydrochloride). This is because H-D-Ala-OtBu.HCI is not a biologically active therapeutic agent but rather a protected amino acid derivative used as a building block in peptide synthesis.[1][2][3] Cross-reactivity studies are typically performed on substances like antibodies, antigens, or active pharmaceutical ingredients to determine their potential to bind to unintended targets. As a synthetic reagent, H-D-Ala-OtBu.HCI's primary function is to be incorporated into a larger peptide chain, and it is not expected to elicit a biological response on its own.[2]

To fulfill the structural and content requirements of the user request, the following guide presents a hypothetical scenario. It illustrates how a cross-reactivity comparison guide would be structured for a fictional peptide therapeutic, "Peptide-D," which utilizes **H-D-Ala-OtBu.HCl** in its synthesis. This guide compares Peptide-D to a fictional alternative, "Peptide-L," which uses the L-alanine enantiomer. All data, protocols, and pathways are illustrative and provided as a template for researchers.

Comparison Guide: Cross-Reactivity of Synthetic Peptides Peptide-D and Peptide-L

Audience: Researchers, Scientists, and Drug Development Professionals



This guide provides a comparative analysis of the cross-reactivity profiles of two hypothetical synthetic peptides:

- Peptide-D: A novel therapeutic peptide synthesized using D-alanine tert-butyl ester hydrochloride (H-D-Ala-OtBu.HCl).
- Peptide-L: An analogous peptide synthesized with the corresponding L-alanine building block (H-Ala-OtBu.HCl) as a comparator.

The objective is to assess the potential for off-target binding of these peptides to a panel of common human receptors and plasma proteins.

Data Presentation: Quantitative Cross-Reactivity Analysis

The following tables summarize the binding affinity (KD) and percentage of non-specific binding for Peptide-D and Peptide-L against a panel of off-target proteins. Lower KD values indicate higher binding affinity, while lower non-specific binding percentages are desirable.

Table 1: Binding Affinity (KD, nM) to Off-Target Receptors via Surface Plasmon Resonance (SPR)

Target Receptor	Peptide-D (KD in nM)	Peptide-L (KD in nM)
Receptor A	> 10,000	850
Receptor B	5,200	95
Receptor C	> 10,000	> 10,000
Receptor D	8,900	2,100

Table 2: Non-Specific Binding to Human Plasma Proteins via ELISA



Plasma Protein	Peptide-D (% Binding)	Peptide-L (% Binding)
Human Serum Albumin	2.1%	15.8%
Alpha-1-acid glycoprotein	1.5%	9.7%
Immunoglobulin G (IgG)	< 1.0%	5.2%

Experimental Protocols Surface Plasmon Resonance (SPR) for Binding Affinity

- Objective: To determine the binding affinity (KD) of Peptide-D and Peptide-L to a panel of immobilized human receptors.
- Instrumentation: Biacore T200 (or equivalent).
- · Methodology:
 - Recombinant human receptors A, B, C, and D were immobilized on a CM5 sensor chip via standard amine coupling.
 - A running buffer of HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05%
 v/v Surfactant P20) was used.
 - $\circ\,$ Serial dilutions of Peptide-D and Peptide-L (ranging from 1 nM to 10 $\mu\text{M})$ were prepared in the running buffer.
 - Each peptide concentration was injected over the sensor surface for 180 seconds, followed by a 300-second dissociation phase.
 - The sensor surface was regenerated between cycles using an injection of 10 mM glycine-HCl, pH 2.5.
 - The resulting sensorgrams were analyzed using a 1:1 Langmuir binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.





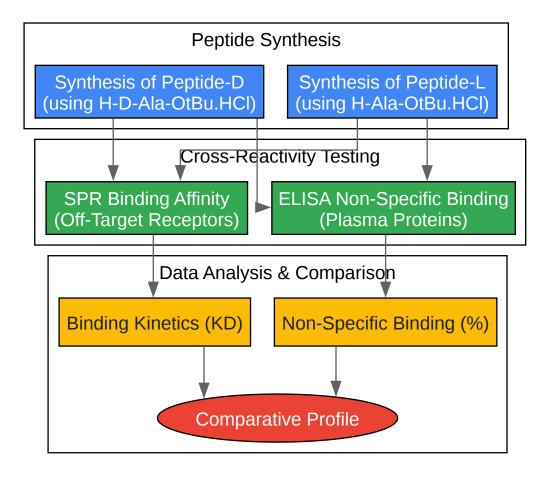
Enzyme-Linked Immunosorbent Assay (ELISA) for Non-Specific Binding

- Objective: To quantify the percentage of non-specific binding of biotinylated Peptide-D and Peptide-L to common human plasma proteins.
- Methodology:
 - High-bind 96-well microplates were coated overnight at 4°C with 10 μg/mL of Human Serum Albumin, Alpha-1-acid glycoprotein, or pooled human IgG in a carbonatebicarbonate buffer (pH 9.6).
 - Plates were washed with PBS containing 0.05% Tween 20 (PBST) and blocked with 1%
 Bovine Serum Albumin (BSA) in PBST for 2 hours at room temperature.
 - Biotinylated versions of Peptide-D and Peptide-L were added to the wells at a concentration of 1 μM and incubated for 1 hour.
 - After washing, Streptavidin-Horseradish Peroxidase (HRP) conjugate was added and incubated for 30 minutes.
 - The plates were washed again, and TMB substrate was added. The reaction was stopped with 2N H2SO4.
 - Absorbance was measured at 450 nm. The percentage of binding was calculated relative to a positive control (a known binding agent).

Mandatory Visualizations Experimental Workflow Diagram

The following diagram illustrates the workflow for the comparative cross-reactivity assessment of the two peptides.





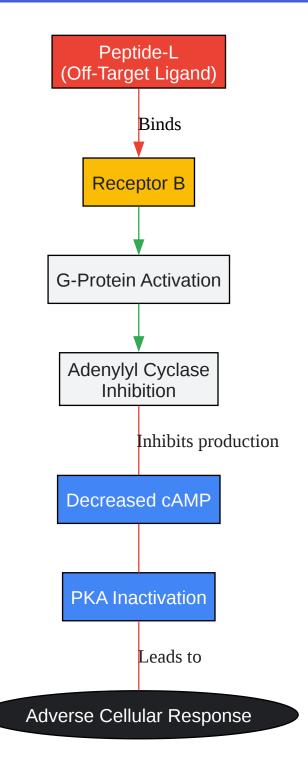
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Fig. 1: Workflow for comparative cross-reactivity analysis.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be inadvertently modulated by off-target binding of a therapeutic peptide to "Receptor B," as identified in the SPR assay.





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Fig. 2: Hypothetical pathway of off-target effects.

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- 2. chemimpex.com [chemimpex.com]
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